![molecular formula C9H14O B12561656 4-Oxatricyclo[5.2.1.0~3,5~]decane CAS No. 166377-87-3](/img/structure/B12561656.png)
4-Oxatricyclo[5.2.1.0~3,5~]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxatricyclo[5210~3,5~]decane is a polycyclic compound with a unique structure that includes an oxygen atom within its tricyclic framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxatricyclo[5.2.1.0~3,5~]decane typically involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. One common method involves the reaction of maleic anhydride with dicyclopentadiene under heat to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Oxatricyclo[5.2.1.0~3,5~]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
4-Oxatricyclo[5.2.1.0~3,5~]decane has several scientific research applications:
Industry: It is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism by which 4-Oxatricyclo[5.2.1.0~3,5~]decane exerts its effects involves interaction with molecular targets such as NMDA receptors and voltage-gated calcium channels. These interactions can modulate calcium influx and protect neuronal cells from excitotoxicity . Molecular docking studies have shown that the compound can bind to these receptors in a manner similar to known neuroprotective agents .
類似化合物との比較
Similar Compounds
4-Oxatricyclo[5.2.1.0~2,6~]decane-3,5-dione: This compound has a similar tricyclic structure but with different functional groups, leading to distinct chemical properties and applications.
Tricycloundecene derivatives: These compounds share structural similarities and have been studied for their neuroprotective effects.
Uniqueness
4-Oxatricyclo[5210~3,5~]decane is unique due to its specific tricyclic structure and the presence of an oxygen atom within the ring system
特性
CAS番号 |
166377-87-3 |
|---|---|
分子式 |
C9H14O |
分子量 |
138.21 g/mol |
IUPAC名 |
4-oxatricyclo[5.2.1.03,5]decane |
InChI |
InChI=1S/C9H14O/c1-2-7-3-6(1)4-8-9(5-7)10-8/h6-9H,1-5H2 |
InChIキー |
ZSDXMIUNWWDRJM-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC3C(C2)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


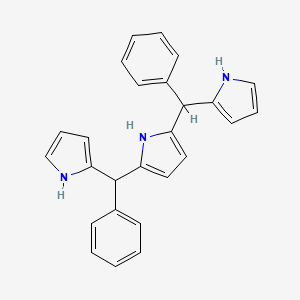

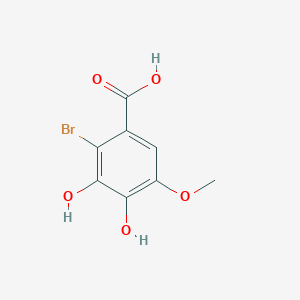
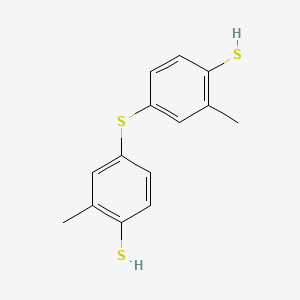



![2-[5-(3-Chlorophenyl)-2-(trifluoromethyl)-1H-pyrrol-3-yl]pyridine](/img/structure/B12561622.png)
![3-Methyl-3-phenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B12561624.png)
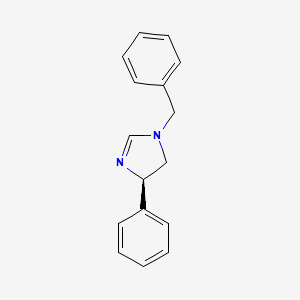
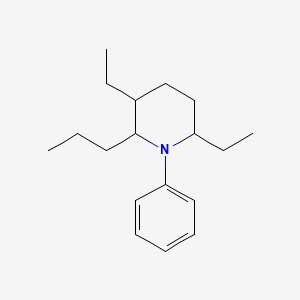
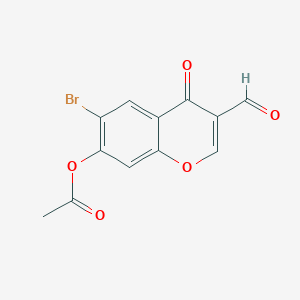
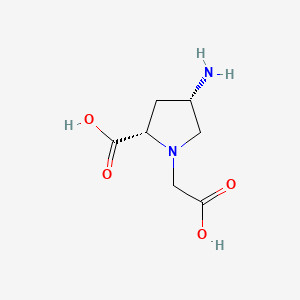
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
